

Thermochemical Analysis of 3-(2-Methoxyphenyl)propan-1-ol: A Methodological Whitepaper

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Compound of Interest

Compound Name: *3-(2-Methoxyphenyl)propan-1-ol*

Cat. No.: B083760

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental thermochemical data for **3-(2-Methoxyphenyl)propan-1-ol** is not readily available in the public domain. This document serves as an in-depth technical guide outlining the established methodologies and data presentation formats that would be employed for a comprehensive thermochemical analysis of this compound. The quantitative data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

3-(2-Methoxyphenyl)propan-1-ol is a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and predicting its behavior in various chemical and biological systems. Key thermochemical parameters, including the enthalpy of formation, enthalpy of combustion, heat capacity, and enthalpies of phase transitions (vaporization, fusion, and sublimation), provide fundamental insights into the molecule's energetic landscape.

This whitepaper details the standard experimental protocols for determining these essential thermochemical properties. While direct data for **3-(2-Methoxyphenyl)propan-1-ol** is currently unavailable, this guide provides the framework for its future thermochemical characterization.

Core Thermochemical Parameters and Experimental Methodologies

A complete thermochemical analysis involves the determination of several key quantitative parameters. The following sections describe the experimental protocols for measuring these values.

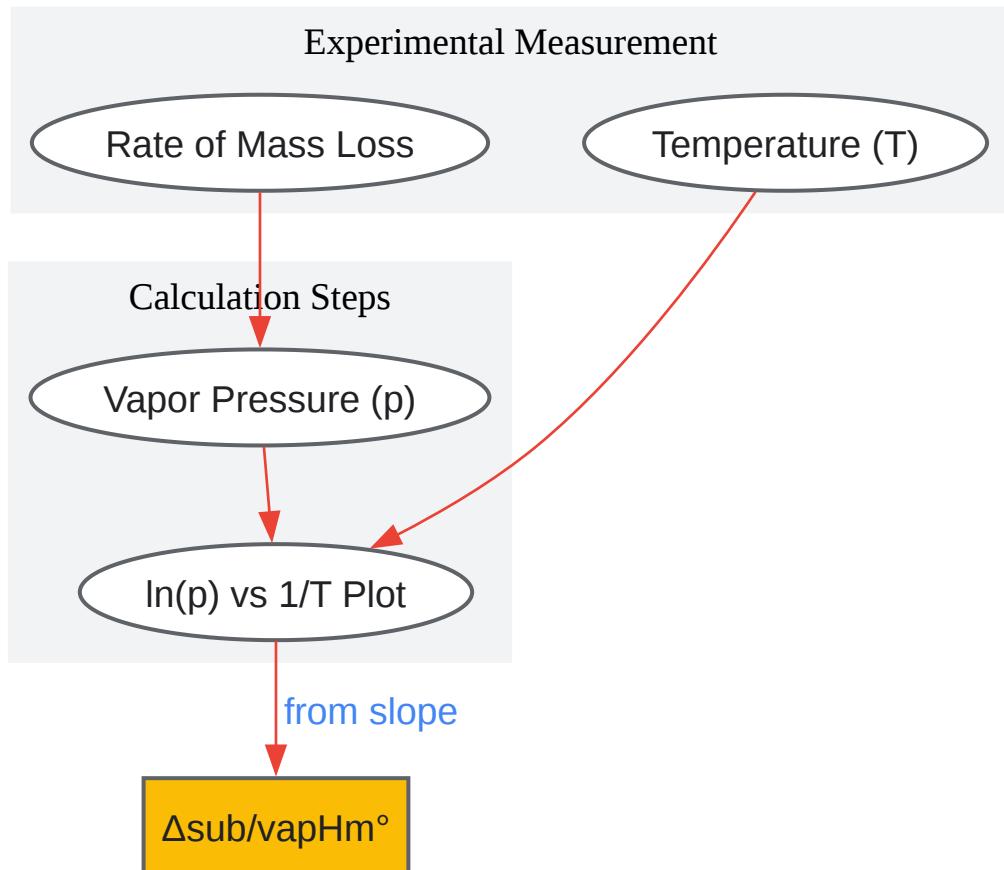
Enthalpy of Combustion and Formation

The standard molar enthalpy of formation ($\Delta_f H_m^\circ$) in the condensed phase is a cornerstone of thermochemical analysis. It is typically determined indirectly from the standard molar enthalpy of combustion ($\Delta_c H_m^\circ$) using a static bomb combustion calorimeter.

Experimental Protocol: Static Bomb Combustion Calorimetry

- **Sample Preparation:** A precisely weighed sample of **3-(2-Methoxyphenyl)propan-1-ol** (in a gelatin capsule if liquid) is placed in a crucible within a combustion bomb. A cotton fuse of known mass and combustion energy is positioned to ensure ignition.
- **Calorimeter Setup:** The combustion bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa and sealed. It is then submerged in a known mass of water in a well-insulated calorimeter.
- **Combustion:** The sample is ignited electrically, and the temperature change of the water is meticulously recorded with high precision.
- **Data Analysis:** The energy equivalent of the calorimeter (ϵ_{calor}) is determined by burning a standard substance (e.g., benzoic acid) with a known enthalpy of combustion. The standard molar enthalpy of combustion of the sample is then calculated from the corrected temperature rise, accounting for the contributions of the fuse and any auxiliary materials.
- **Enthalpy of Formation Calculation:** The standard molar enthalpy of formation in the condensed phase is calculated from the enthalpy of combustion via Hess's law, using the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

For a comprehensive overview of the workflow, refer to the diagram below.



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